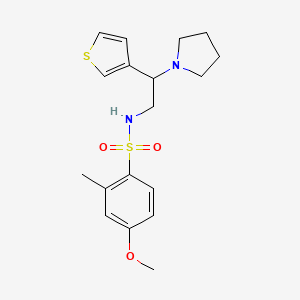

4-methoxy-2-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

4-methoxy-2-methyl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S2/c1-14-11-16(23-2)5-6-18(14)25(21,22)19-12-17(15-7-10-24-13-15)20-8-3-4-9-20/h5-7,10-11,13,17,19H,3-4,8-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTCADHGYSKTHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the sulfonamide core: This can be achieved by reacting 4-methoxy-2-methylbenzenesulfonyl chloride with an appropriate amine, such as 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine, under basic conditions.

Introduction of the pyrrolidine and thiophene rings: These can be introduced through nucleophilic substitution reactions, where the amine group reacts with the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

Use of catalysts: To enhance reaction rates and selectivity.

Optimization of reaction conditions: Such as temperature, pressure, and solvent choice to improve efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-methoxy-2-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Formation of 4-hydroxy-2-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide.

Reduction: Formation of 4-methoxy-2-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving sulfonamides.

Medicine: Potential use as an antimicrobial agent or in drug development.

Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 4-methoxy-2-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, ultimately inhibiting bacterial growth.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Features

The table below compares the target compound with structurally related benzenesulfonamide derivatives from the evidence:

*Calculated based on molecular formulas.

Functional Group Impact on Activity

- Sulfonamide Core : Present in all compounds, this group is critical for binding to enzymes (e.g., carbonic anhydrase) or receptors via hydrogen bonding and electrostatic interactions .

- Pyrrolidine vs. Dimethylamino: Pyrrolidine ( vs.

- Thiophene vs. Furan : Thiophene’s sulfur atom enhances electron-richness and stability compared to furan, influencing aromatic stacking in hydrophobic binding pockets .

- Halogen Substituents : Chloro () and fluoro () groups increase lipophilicity and metabolic stability but may reduce solubility.

Actividad Biológica

The compound 4-methoxy-2-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Composition

The chemical structure of 4-methoxy-2-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide can be described by the following molecular formula:

- Molecular Formula : C₁₄H₁₈N₂O₂S

- Molecular Weight : 286.37 g/mol

- IUPAC Name : 4-methoxy-2-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| LogP | Not determined |

The biological activity of sulfonamides, including the compound , often involves inhibition of specific enzymes or receptors. Key mechanisms include:

- Inhibition of Carbonic Anhydrase : Some sulfonamides are known to inhibit carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in tissues.

- Antimicrobial Activity : Sulfonamides generally exhibit antimicrobial properties by inhibiting bacterial folate synthesis, although the specific compound's efficacy against various pathogens remains to be fully elucidated.

Pharmacological Effects

Research indicates that 4-methoxy-2-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide may exhibit several pharmacological effects:

-

Cardiovascular Effects : A study demonstrated that related benzenesulfonamide derivatives can influence perfusion pressure and coronary resistance in isolated rat heart models, suggesting potential applications in cardiovascular therapies .

- Table 1: Effects on Perfusion Pressure

Compound Effect on Perfusion Pressure Effect on Coronary Resistance 4-methoxy-2-methyl-sulfonamide Decreased Decreased 4-(2-amino-ethyl)-benzenesulfonamide Decreased Decreased

Case Studies

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the clinical potential of any new compound. Theoretical assessments using computational models (such as ADME/PK analysis) suggest favorable absorption and distribution characteristics for 4-methoxy derivatives .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | Not determined |

| Half-life | Not determined |

| Clearance | Not determined |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methoxy-2-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide?

- Methodology : The synthesis typically involves a multi-step approach:

Core sulfonamide formation : React 4-methoxy-2-methylbenzenesulfonyl chloride with a secondary amine intermediate (e.g., 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine) under basic conditions (e.g., triethylamine in dichloromethane) .

Amine intermediate preparation : The pyrrolidine-thiophene ethylamine moiety can be synthesized via nucleophilic substitution or reductive amination, using thiophen-3-yl ketones and pyrrolidine precursors .

- Validation : Monitor reaction progress via TLC or LC-MS. Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) .

Q. How should researchers characterize the structural integrity of this compound?

- Techniques :

- NMR spectroscopy : Use H and C NMR to confirm substituent positions, particularly distinguishing methoxy (δ ~3.8 ppm) and pyrrolidine protons (δ ~2.5–3.0 ppm) .

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in methanol/water. Refine structures using SHELXL (space group determination, R-factor < 0.05) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with < 5 ppm error .

Q. What are the solubility and formulation considerations for in vitro assays?

- Solubility profile : The compound is sparingly soluble in water but dissolves in DMSO (up to 50 mM). For biological assays, prepare stock solutions in DMSO and dilute in buffer (final DMSO ≤ 0.1%) .

- Formulation stability : Assess stability via HPLC over 24 hours in PBS (pH 7.4) at 37°C. Degradation >10% indicates need for stabilizers (e.g., cyclodextrins) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

- Hypothesis testing :

- In vitro vs. in vivo discrepancies : Compare potency in cell-free (e.g., enzyme inhibition) vs. cell-based assays. Differences may arise from membrane permeability or metabolite interference .

- Species-specific effects : Test activity in human vs. rodent cell lines (e.g., HEK293 vs. CHO-K1). Use siRNA knockdown to confirm target relevance .

- Data normalization : Include positive controls (e.g., known inhibitors) and normalize results to protein content or cell count .

Q. What strategies optimize the compound’s binding affinity for its target receptor?

- Structural modifications :

- Pyrrolidine ring substitution : Replace pyrrolidine with piperidine or azetidine to alter steric bulk and hydrogen-bonding potential .

- Sulfonamide bioisosteres : Substitute sulfonamide with phosphonamide or carbamate groups to enhance metabolic stability .

- Computational guidance : Perform molecular docking (AutoDock Vina) and MD simulations (AMBER) to predict binding poses and ΔG values .

Q. How does the compound’s electronic configuration influence its reactivity in functionalization reactions?

- Key functional groups :

- Thiophene ring : Susceptible to electrophilic substitution (e.g., bromination at the 5-position using NBS in CCl) .

- Methoxy group : Directs electrophiles to the para position; demethylate with BBr to generate hydroxyl derivatives for further coupling .

- Reaction monitoring : Use in situ IR spectroscopy to track carbonyl or sulfonamide group transformations .

Q. What analytical methods validate purity in the presence of structurally similar byproducts?

- Chromatographic separation :

- UHPLC : Use a C18 column (2.1 × 50 mm, 1.7 µm) with acetonitrile/0.1% formic acid gradient. Optimize retention times to resolve byproducts (Δt > 0.5 min) .

- Chiral HPLC : For enantiomeric purity, employ a Chiralpak AD-H column (hexane/isopropanol, 90:10) .

- Spectroscopic differentiation : Compare UV-Vis spectra (λmax shifts > 10 nm indicate structural deviations) .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

- Crystallization tactics :

- Solvent screening : Test 50+ solvent combinations (e.g., DMF/water, acetone/ethanol) using high-throughput vapor diffusion .

- Additive screening : Introduce small molecules (e.g., glycerol, hexamine) to stabilize crystal lattices .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.